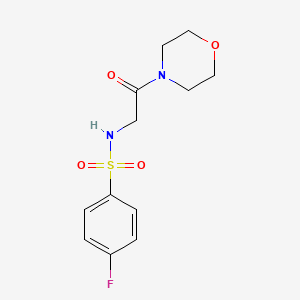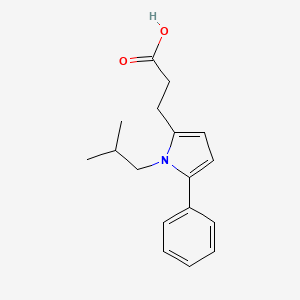
3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, commonly known as IPP, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of ibuprofen and belongs to the class of propionic acid derivatives. IPP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
IPP exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. IPP selectively inhibits the COX-2 enzyme, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, IPP reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). IPP has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, IPP has been shown to induce apoptosis and inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using IPP in lab experiments include its well-established synthesis method, its selective inhibition of COX-2, and its potential therapeutic applications in various diseases. However, the limitations of using IPP in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.
未来方向
There are several future directions for research on IPP, including:
1. Development of novel formulations of IPP to improve its solubility and bioavailability.
2. Investigation of the potential therapeutic applications of IPP in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
3. Identification of the molecular targets of IPP that mediate its pharmacological effects.
4. Investigation of the potential synergistic effects of IPP with other drugs or natural compounds.
5. Development of novel analogs of IPP with improved pharmacological properties.
Conclusion:
IPP is a promising candidate for the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its selective inhibition of COX-2 makes it a safer alternative to traditional 3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acids. Further research is needed to fully understand the molecular mechanisms of IPP and its potential therapeutic applications in various diseases.
合成方法
The synthesis of IPP involves the reaction of ibuprofen with 2,5-dimethylpyrrole in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to IPP. The yield of IPP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
科学研究应用
IPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that IPP exhibits anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. IPP has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, IPP has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
属性
IUPAC Name |
3-[1-(2-methylpropyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)12-18-15(9-11-17(19)20)8-10-16(18)14-6-4-3-5-7-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZLFLHFKENMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylpropyl)-5-phenyl-1H-pyrrol-2-YL]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
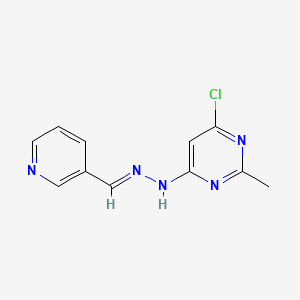
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
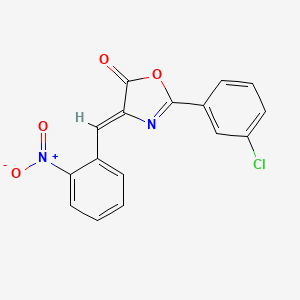
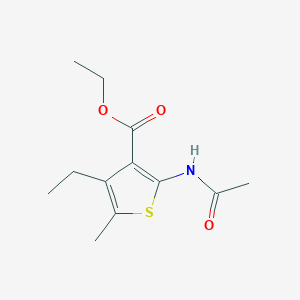

![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
